molecular formula C14H28N2O3S B5334403 N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide

N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide

Cat. No.: B5334403
M. Wt: 304.45 g/mol
InChI Key: QPBNTVKTYISVHF-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide, also known as Bupivacaine, is a local anesthetic drug that is commonly used in medical procedures. It was first synthesized in 1957 by chemist Paul Janssen and has since become a vital tool in the medical field. Bupivacaine is a long-acting anesthetic that is used to numb a specific area of the body for a prolonged period, making it ideal for surgeries and other medical procedures.

Mechanism of Action

N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide works by blocking the transmission of nerve impulses from the affected area to the brain. It does this by binding to sodium channels in the nerve cells, preventing the influx of sodium ions and thus inhibiting the depolarization of the nerve cell membrane. This results in the inhibition of nerve impulses and the numbing of the affected area.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to reduce inflammation and decrease the release of inflammatory mediators such as cytokines and prostaglandins. Additionally, this compound has been shown to inhibit the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling.

Advantages and Limitations for Lab Experiments

N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide is a valuable tool in laboratory experiments due to its ability to selectively numb specific areas of the body. This allows researchers to study the effects of various interventions without the confounding factor of pain. However, this compound has limitations in that it is not effective for all types of pain and can have adverse effects if used improperly.

Future Directions

There are a number of future directions for research on N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide. One area of interest is the development of new formulations that can provide longer-lasting pain relief with fewer side effects. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its pain-relieving effects. Finally, there is ongoing research into the mechanisms of action of this compound, with the goal of developing more targeted and effective pain treatments.

Synthesis Methods

N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide can be synthesized through a multistep process that involves the reaction of piperidine with butylsulfonyl chloride to form N-butylsulfonyl-piperidine. This compound is then reacted with sec-butylamine to form this compound, or this compound.

Scientific Research Applications

N-(sec-butyl)-1-(butylsulfonyl)-4-piperidinecarboxamide has been extensively researched in the medical field for its use as a local anesthetic. It has been shown to be effective in reducing pain during surgical procedures and other medical interventions. Additionally, this compound has been studied for its use in treating chronic pain conditions such as neuropathic pain and cancer-related pain.

Properties

IUPAC Name

N-butan-2-yl-1-butylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3S/c1-4-6-11-20(18,19)16-9-7-13(8-10-16)14(17)15-12(3)5-2/h12-13H,4-11H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBNTVKTYISVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCC(CC1)C(=O)NC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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